

Fosravuconazole: A Comparative Analysis of Efficacy Against Azole-Resistant Fungi

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Compound of Interest

Compound Name: Fosravuconazole

Cat. No.: B1673580

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Fosravuconazole**'s in-vitro efficacy against key azole-resistant fungal pathogens, with a focus on *Aspergillus* and *Candida* species. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Executive Summary

Fosravuconazole, a prodrug of Ravuconazole, demonstrates potent in-vitro activity against a broad spectrum of fungal pathogens, including strains exhibiting resistance to other azole antifungals. As a triazole, its primary mechanism of action is the inhibition of lanosterol 14- α -demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. This guide synthesizes available data on its performance compared to established azoles such as itraconazole, voriconazole, and posaconazole, particularly against clinically relevant resistant isolates.

Data Presentation: Comparative In-Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Ravuconazole (the active metabolite of **Fosravuconazole**) and comparator azoles against wild-type and azole-resistant fungal isolates. MIC values are presented in $\mu\text{g/mL}$.

Table 1: Comparative MICs of Ravuconazole and Other Azoles against *Aspergillus fumigatus* Isolates

Antifungal Agent	Wild-Type MIC Range	TR34/L98H Mutant MIC Range
Ravuconazole	0.25 - 1.0	1.0 - >8.0
Itraconazole	0.25 - 1.0	>16
Voriconazole	0.25 - 1.0	1.0 - 4.0
Posaconazole	0.06 - 0.25	0.25 - 0.5

Data compiled from multiple sources.

Table 2: Comparative MICs of Ravuconazole and Other Azoles against Fluconazole-Resistant *Candida* Species

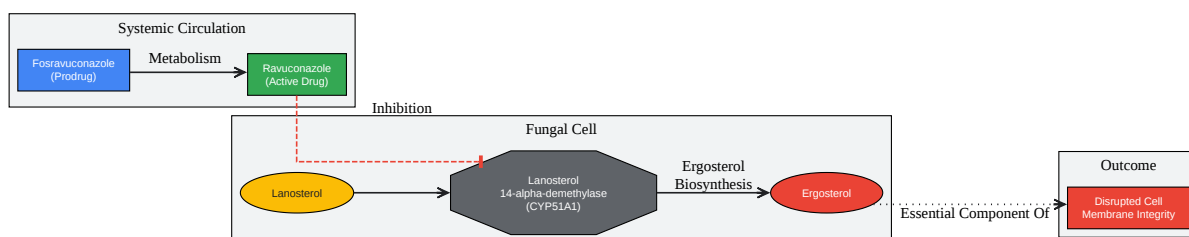
Antifungal Agent	<i>Candida albicans</i> (Fluconazole-Resistant) MIC90	<i>Candida glabrata</i> (Fluconazole-Resistant) MIC90	<i>Candida krusei</i> MIC90
Ravuconazole	0.5	2.0	0.25
Itraconazole	>64	2.0	0.5
Voriconazole	0.5	2.0	0.25
Fluconazole	≥64	≥64	≥64

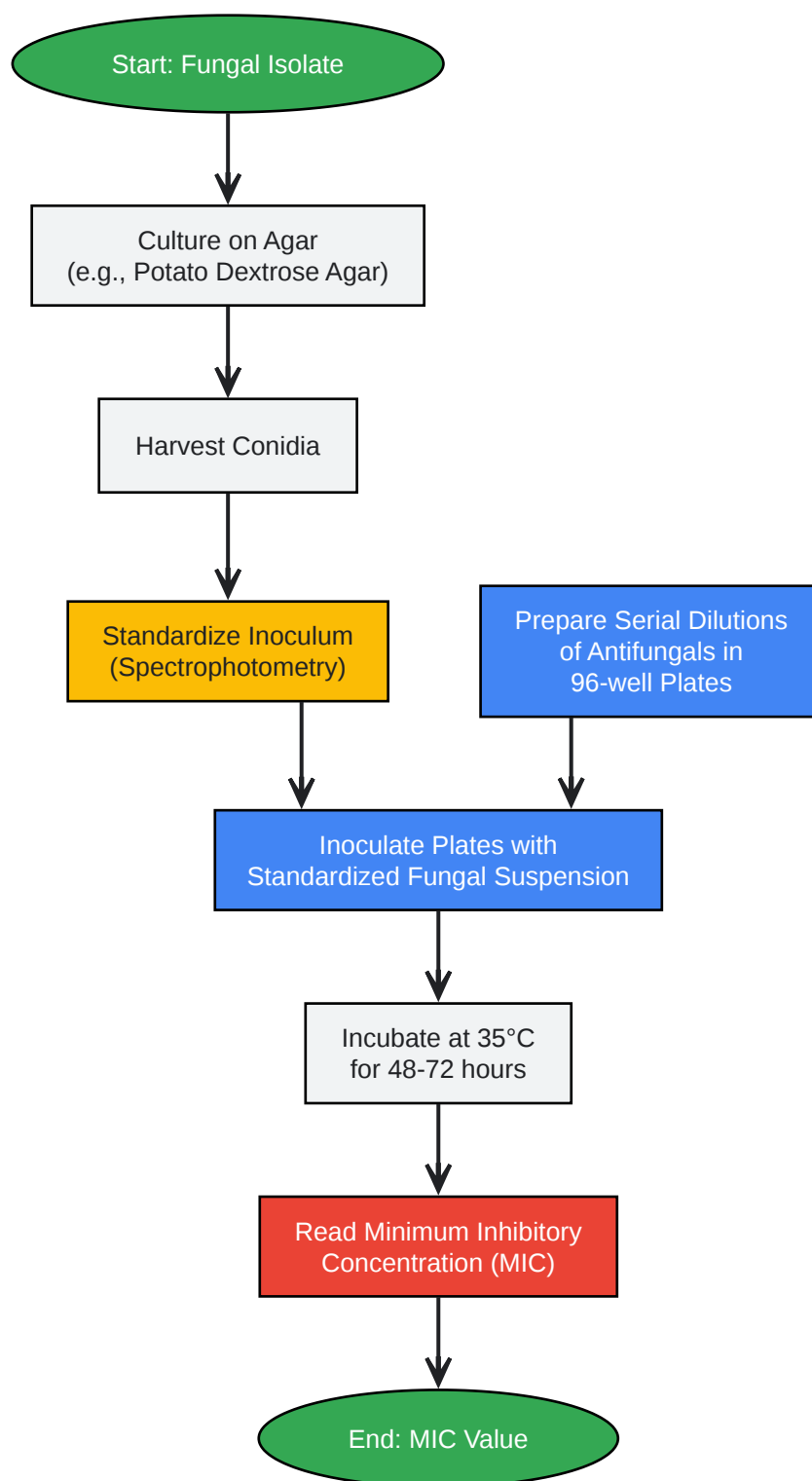
MIC90 refers to the MIC required to inhibit the growth of 90% of isolates. Data is indicative and compiled from various in-vitro studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Signaling Pathway and Mechanism of Action

Fosravuconazole is a water-soluble prodrug that is converted to its active form, Ravuconazole, in the body.[\[1\]](#) Ravuconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14- α -demethylase (CYP51A1).[\[1\]](#)[\[5\]](#) This enzyme is a

critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, Ravuconazole disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.^{[1][5]}





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